3-(3-Chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(2,3-dimethylphenyl)urea
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Overview
Description
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA typically involves the reaction of 3-chlorophenyl isocyanate with 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine and 2,3-dimethylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea
- 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)urea
- 1-(3-Chlorophenyl)-3-(5,5-dimethyl-1,3-thiazol-2-yl)urea
Uniqueness
1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2,3-DIMETHYLPHENYL)UREA is unique due to the presence of both the 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl and 2,3-dimethylphenyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H22ClN3OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(2,3-dimethylphenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C20H22ClN3OS/c1-13-7-5-10-17(14(13)2)24(19-22-12-20(3,4)26-19)18(25)23-16-9-6-8-15(21)11-16/h5-11H,12H2,1-4H3,(H,23,25) |
InChI Key |
BKZVSAJNWQJCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=NCC(S2)(C)C)C(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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